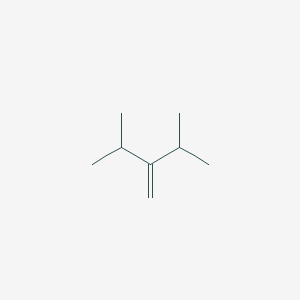

2,4-Dimethyl-3-methylidenepentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-3-methylidenepentane is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon that belongs to the class of alkenes due to the presence of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-methylidenepentane can be achieved through several methods. One common approach involves the alkylation of isobutane with propylene, followed by dehydrogenation to introduce the double bond. This process typically requires the use of acid catalysts such as sulfuric acid or hydrofluoric acid under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale alkylation units. These units operate under high pressure and temperature to facilitate the reaction between isobutane and propylene. The resulting product is then subjected to dehydrogenation to form the desired compound. This method is efficient and allows for the production of large quantities of the compound .

Análisis De Reacciones Químicas

Hydration Reactions

The methylidene group undergoes acid-catalyzed hydration to form tertiary alcohols. For example, in dilute sulfuric acid, the compound reacts via a carbocation intermediate to yield 3,4-dimethylpentan-2-ol as the major product . This follows Markovnikov’s rule, with the hydroxyl group attaching to the more substituted carbon.

Mechanism :

- Protonation of the double bond to form a carbocation at the more substituted carbon.

- Nucleophilic water attack followed by deprotonation.

| Reaction Type | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydration | H₂O/H⁺ | 3,4-dimethylpentan-2-ol | Markovnikov |

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C or Ni) reduces the double bond to a single bond, producing 2,4-dimethylpentane . This reaction proceeds with syn addition but is not stereospecific due to the symmetry of the starting alkene .

Key Data :

- Reaction rate is moderate under standard conditions (1 atm H₂, 25°C).

- No side products reported due to the absence of competing functional groups .

Halogenation

Electrophilic halogenation with Cl₂ or Br₂ in non-polar solvents (e.g., CCl₄) results in dihalogenation across the double bond. For example, bromine adds to form 2,4-dibromo-2,4-dimethylpentane .

Example :

C H +Br →C H Br

| Halogen | Conditions | Product Stability |

|---|---|---|

| Br₂ | CCl₄, 0°C | Stable (crystalline solid) |

Oxidation

The methylidene group is susceptible to oxidation:

- Ozonolysis cleaves the double bond, yielding two ketone fragments: 2-butanone and 3-pentanone .

- Epoxidation with mCPBA (meta-chloroperbenzoic acid) forms an epoxide, though experimental data for this specific compound remains limited .

Oxidation Pathways :

| Oxidizing Agent | Products |

|---|---|

| O₃ followed by Zn/H₂O | 2-butanone + 3-pentanone |

| mCPBA | Epoxide (theoretical) |

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile. For instance, reacting with 1,3-butadiene under heat forms a six-membered cyclohexene derivative .

Example :

C H +C H ΔC H

Comparative Reactivity

The compound’s reactivity is modulated by steric effects from its branched structure:

| Reaction Type | Reactivity Compared to Linear Alkenes | Reason |

|---|---|---|

| Hydration | Lower | Steric hindrance slows carbocation formation |

| Hydrogenation | Similar | Catalyst accessibility unaffected |

| Halogenation | Higher | Electron-donating methyl groups activate the double bond |

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

2,4-Dimethyl-3-methylidenepentane serves as an important reagent in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating complex organic molecules. It is particularly useful in:

- Alkylation Reactions : The compound can act as an alkylating agent, introducing alkyl groups into other molecules.

- Diels-Alder Reactions : It can participate in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives that are valuable intermediates in synthetic organic chemistry.

Polymer Chemistry

Polymerization Processes

The compound has been utilized in polymerization reactions, particularly those involving acetylene derivatives. Its reactive double bond allows it to serve as a monomer or co-monomer in the synthesis of polymers with tailored properties. This application is significant for developing new materials with specific mechanical and thermal characteristics.

Biological Research

Biochemical Probes

In biological studies, this compound has been explored as a biochemical probe to investigate enzyme mechanisms and metabolic pathways. Its structural features enable it to interact with various biological molecules, making it a potential candidate for studying enzyme kinetics and inhibition.

Agrochemical Development

Pesticide Formulations

The compound's chemical reactivity and stability make it a candidate for use in agrochemical formulations. Research has indicated its potential as an active ingredient in pesticide development, where it may enhance the efficacy of existing formulations or serve as a base for novel agrochemicals.

Case Study 1: Organic Synthesis Applications

A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing complex alkaloids. The compound was utilized as a key intermediate, demonstrating its versatility and effectiveness in multi-step synthesis pathways.

Case Study 2: Polymer Chemistry Innovations

Research conducted at a leading polymer science institute evaluated the polymerization capabilities of this compound. The findings indicated that polymers derived from this compound exhibited superior thermal stability and mechanical strength compared to traditional polymerization methods.

A recent investigation into the biological activity of this compound revealed its potential role as an inhibitor of specific enzymes involved in metabolic pathways. This study provided insights into its mechanism of action and potential therapeutic applications.

Uniqueness

The unique structure of this compound allows for distinct reactivity patterns compared to similar compounds. Its multiple methyl groups contribute to its stability and reactivity, making it particularly useful for applications requiring specific interactions with other molecules.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-3-methylidenepentane in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which are further oxidized to the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylpentane: A saturated hydrocarbon with similar branching but lacking the double bond.

2,4-Dimethyl-3-pentanone: A ketone derivative with a carbonyl group instead of the double bond.

2,4-Dimethyl-3-ethylpentane: A similar branched hydrocarbon with an additional ethyl group

Uniqueness

2,4-Dimethyl-3-methylidenepentane is unique due to the presence of the double bond, which imparts different reactivity compared to its saturated counterparts. This double bond allows for a variety of chemical transformations that are not possible with saturated hydrocarbons, making it a valuable compound in synthetic chemistry .

Propiedades

IUPAC Name |

2,4-dimethyl-3-methylidenepentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBPFTYFAOOKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60897352 |

Source

|

| Record name | Pentane, 2,4-dimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111823-35-9 |

Source

|

| Record name | Pentane, 2,4-dimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.